Methyl 2-amino-2-(4-methoxyphenyl)propanoate
Description
Methyl 2-amino-2-(4-methoxyphenyl)propanoate (CAS: listed in ) is an amino acid derivative featuring a methoxy-substituted phenyl ring and an esterified propanoate backbone. Its hydrochloride form () is utilized as a pharmaceutical intermediate, highlighting its role in drug synthesis. The methoxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
methyl 2-amino-2-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)15-3)8-4-6-9(14-2)7-5-8/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPGDZRQOZUPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride . Another method involves the alkylation of 4-methoxyphenylacetonitrile with methyl iodide, followed by hydrolysis and reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
Methyl 2-amino-2-(4-methoxyphenyl)propanoate serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Pharmaceuticals : Used to create complex molecules with potential therapeutic effects.
- Natural Products : Acts as an intermediate in the synthesis of bioactive natural products.
Biology
The compound has been studied for its biological activity:
- Enzyme Interactions : Investigated for its role in enzyme-substrate interactions, contributing to understanding metabolic pathways.
- Biological Activity : Its derivatives have shown potential in modulating neurotransmitter systems, which is vital for neurological studies.
Medicine
Research indicates that this compound may have various therapeutic applications:
- Anticonvulsant Activity : Derivatives have demonstrated efficacy against seizures, suggesting potential use in treating epilepsy.
- Anticancer Potential : Studies on colorectal cancer cell lines (HCT-116) show significant antiproliferative effects, indicating promise as a lead compound for cancer therapy.
- Neuroprotective Effects : Investigations suggest it may help mitigate neurodegenerative diseases by affecting neurotransmitter systems.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on HCT-116 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Anticonvulsant Efficacy
In another study using the pentylenetetrazole (PTZ) model, derivatives of this compound were tested for anticonvulsant activity. Results showed that certain analogs effectively eliminated tonic extensor phases in treated subjects, indicating strong anticonvulsant properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues differ in substituents, functional groups, and backbone modifications, leading to variations in physicochemical properties and applications.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The methoxy group in the target compound increases lipophilicity compared to hydroxyl-substituted analogues (e.g., (R)-2-amino-2-(4-hydroxyphenyl)acetic acid), which may improve blood-brain barrier penetration .
- Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations.
- Conformational Stability: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation, favoring reactivity in cycloaddition reactions, unlike the target compound’s rigid α-amino ester structure .
Biological Activity
Methyl 2-amino-2-(4-methoxyphenyl)propanoate, also known as Methyl (S)-2-amino-3-(4-methoxyphenyl)propanoate, is a chiral compound that has garnered attention for its potential biological activities. This article explores its structure, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 195.25 g/mol
- Structural Features : The compound contains an amino group, a methoxy substituent on the phenyl ring, and a propanoate backbone which is crucial for its biological interactions.
The biological activity of this compound is largely influenced by its structural features. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with various biological targets. Studies suggest that modifications in the structure can significantly alter its pharmacological profile, particularly its binding affinity to enzymes and receptors.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are critical in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.
Anticancer Potential
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Cell Lines Tested : The compound's derivatives have been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Results : In vitro studies demonstrate that certain derivatives exhibit significant cytotoxicity against these cancer cells, with some showing higher effectiveness than standard treatments like ascorbic acid in DPPH radical scavenging assays .
Case Studies and Research Findings
- Antioxidant Activity Assessment :
- Cytotoxicity Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Features | Biological Activity |
|---|---|---|---|
| Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate | 1391466-31-1 | Contains bromine instead of methoxy group | Enhanced anticancer properties |
| Methyl 3-amino-2-(4-bromo-2-methoxyphenyl)propanoate | 2106859-64-5 | Different positioning of amino group | Varies in cytotoxicity |
| Methyl 2-amino-3-(4-methoxyphenyl)propanoate | 436440 | Lacks halogen substituents | Moderate antioxidant activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
